molecular formula C6H11NO3 B13364616 Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate

Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate

Cat. No.: B13364616
M. Wt: 145.16 g/mol
InChI Key: QUSVPDLEPFWVIY-CRCLSJGQSA-N
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Description

Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate is a chiral bicyclic compound featuring a tetrahydrofuran ring with two stereogenic centers at C2 and C3, confirmed as the (2R,3S) configuration. The molecule contains an amino group at C3 and a methyl ester moiety at C2 (Fig. 1). Its stereochemistry and functional groups make it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. Crystallographic studies reveal orthorhombic packing (space group P212121) with lattice parameters a = 9.1809(14) Å, b = 9.2384(15) Å, and c = 18.577(3) Å . Weak C–H⋯O hydrogen bonds stabilize the crystal structure, forming zigzag chains along the a-axis.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl (2R,3S)-3-aminooxolane-2-carboxylate

InChI

InChI=1S/C6H11NO3/c1-9-6(8)5-4(7)2-3-10-5/h4-5H,2-3,7H2,1H3/t4-,5+/m0/s1

InChI Key

QUSVPDLEPFWVIY-CRCLSJGQSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@H](CCO1)N

Canonical SMILES

COC(=O)C1C(CCO1)N

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis

Stereoselective synthesis is crucial for obtaining the specific (2R,3S) configuration of the compound. This can be achieved through asymmetric synthesis techniques, such as using chiral catalysts or auxiliaries, which help control the stereochemistry during the reaction.

Chiral Intermediates

Chiral intermediates are frequently used in the synthesis of complex molecules like this compound. These intermediates can be derived from natural products or synthesized using asymmetric methods.

Resolution Methods

Resolution methods involve separating a racemic mixture into its enantiomers. Techniques such as fractional crystallization or chromatography using chiral stationary phases are commonly employed for this purpose.

Research Findings and Applications

Pharmaceutical Applications

Derivatives of tetrahydrofuran, including this compound, are explored in pharmaceutical research for their potential biological activities. For example, derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid amides have been investigated for antithrombotic activities and as inhibitors of serine proteases.

Asymmetric Synthesis

The specific (2R,3S) configuration of this compound makes it a valuable building block for asymmetric synthesis. It can be used to introduce chirality into more complex molecules, which is essential in the design of transition-state analogs for enzyme inhibition.

Data and Tables

Molecular Properties

Property Value
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name methyl (2R,3S)-3-aminooxolane-2-carboxylate

Synthesis Overview

Method Description
Stereoselective Synthesis Uses chiral catalysts or auxiliaries to control stereochemistry.
Chiral Intermediates Derived from natural products or synthesized using asymmetric methods.
Resolution Methods Involves separating racemic mixtures into enantiomers.

Chemical Reactions Analysis

Amino Group

The primary amine participates in amide bond formation and Schiff base reactions :

  • Amidation : Reacts with activated carboxylic acids (e.g., HBTU/DIEA in DMF) to yield peptide-like derivatives .

    • Example: Coupling with pyrene aldehyde derivatives under microwave conditions (150 W, 125 °C) achieves 30% yield .

  • N-Alkylation : Mesylation (MsCl, Et₃N) or bromination (PPh₃/CBr₄) activates the amine for subsequent nucleophilic substitutions .

Ester Group

The methyl ester undergoes hydrolysis or transesterification :

  • Hydrolysis : Basic conditions (NaOH, H₂O/dioxane) yield the free carboxylic acid, a precursor for peptide ligation .

  • Transesterification : tert-Butyl esters are accessible via Steglich esterification (DCC/DMAP) .

Stereochemical Stability

The (2R,3S) configuration is preserved under mild conditions but may epimerize under strong acids/bases. Key stabilization strategies include:

  • Protection : Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups prevent undesired racemization during synthesis .

  • Crystallization : Anhydrous crystalline forms enhance stability, as demonstrated by DSC/TG analysis (melting point: ~180 °C) .

Limitations and Challenges

  • Low yields in cyclopropane formation : Competing pathways (e.g., cyclopropane amino acid byproducts) reduce efficiency in some aldol reactions .

  • Sensitivity to leaving groups : Bromination (vs. mesylation) improves cyclization but introduces inversion risks .

Scientific Research Applications

Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique stereochemistry makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s stereochemistry is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Stereochemical Variations

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Functional Groups Stereochemistry Applications
Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate C₆H₁₁NO₃ Amino, methyl ester (2R,3S) Pharmaceutical synth.
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(purin-9-yl)tetrahydrofuran-3,4-diol C₁₀H₁₂N₄O₄ Hydroxymethyl, purine, diol (2R,3S,4R,5R) Nucleoside analog (e.g., antiviral drugs)
Methyl 2-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)aminosulfonyl)benzoate C₁₃H₁₄N₄O₅S Sulfonylurea, triazine, methyl ester Not chiral Herbicide (metsulfuron-methyl)
Key Observations:

Functional Diversity: The target compound’s amino and ester groups contrast with the purine and hydroxymethyl groups in ’s nucleoside analog, which is critical for DNA/RNA interactions . Sulfonylurea herbicides () prioritize triazine and sulfonyl groups for plant enzyme inhibition, unlike the target compound’s non-pesticidal design .

Stereochemical Complexity :

  • The (2R,3S) configuration in the target compound enables enantioselective catalysis, whereas the nucleoside analog’s four stereocenters dictate biological specificity (e.g., antiviral activity) .

Crystallographic Behavior :

  • The target compound forms hydrogen-bonded chains, whereas nucleoside analogs (e.g., ) often exhibit layered or helical packing due to polar hydroxyl groups .

Biological Activity

Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant research findings and data tables.

1. Chemical Structure and Synthesis

This compound is characterized by its tetrahydrofuran ring structure with an amino group and a carboxylate ester. The synthesis of this compound typically involves asymmetric synthesis techniques, which allow for the production of enantiomerically pure forms.

Synthesis Methodology:

  • The compound can be synthesized using various catalytic methods that include chiral amines and specific reaction conditions to ensure high enantiomeric excess (e.e.) .
  • For example, one method involves the use of L-proline as a catalyst in the presence of specific substrates to yield the desired compound with significant yields and purity .

2.1 Pharmacological Properties

This compound has been evaluated for its pharmacological properties, particularly in relation to its role as an opioid receptor modulator. Its structural similarities to known opioid compounds suggest potential activity in pain management and neuropsychiatric disorders.

Key Findings:

  • In vitro studies have shown that related compounds exhibit selectivity for kappa-opioid receptors (KOR), which are implicated in pain modulation and mood regulation .
  • The compound's ability to act as a selective KOR antagonist suggests it may help mitigate adverse effects associated with traditional opioid therapies .

2.2 Cytotoxicity Studies

Research has also focused on the cytotoxic effects of this compound against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HCT1160.46
NCI-N870.57
Other linesVaried

These studies indicate that the compound may possess significant anti-cancer properties, warranting further investigation into its mechanisms of action.

The mechanisms by which this compound exerts its biological effects include:

  • Receptor Modulation: Interaction with opioid receptors may lead to altered neurotransmitter release, impacting pain perception and emotional states.
  • Cell Growth Inhibition: The compound's structure allows it to interfere with cellular processes in cancer cells, leading to reduced proliferation and increased apoptosis .

4. Case Studies and Applications

Several case studies have documented the therapeutic potential of this compound:

  • Pain Management Trials: Preliminary trials indicate that compounds similar to this compound effectively reduce pain responses in animal models without the typical side effects associated with opioids.
  • Cancer Research: Ongoing studies are examining its efficacy against various cancer types, focusing on its ability to inhibit tumor growth and metastasis.

5. Conclusion

This compound shows promise as a therapeutic agent due to its selective activity on opioid receptors and potential cytotoxic effects against cancer cells. Continued research is essential to fully elucidate its mechanisms of action and therapeutic applications.

Q & A

Q. What analytical workflows validate batch-to-batch consistency in academic synthesis?

  • Methodological Answer : Implement orthogonal techniques:
  • Purity : HPLC (≥95% area) and elemental analysis.
  • Stereochemistry : SC-XRD for one batch, followed by comparative CD/VCD for subsequent batches.
  • Moisture content : Karl Fischer titration to ensure <0.1% water .

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